Cas no 15258-46-5 (Benzenamine,4-methyl-N-2-propen-1-yl-)
15258-46-5 structure
Product Name:Benzenamine,4-methyl-N-2-propen-1-yl-
CAS No:15258-46-5
MF:C10H13N
MW:147.216922521591
CID:151080
PubChem ID:246779
Update Time:2025-04-19
Benzenamine,4-methyl-N-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-methyl-N-2-propen-1-yl-
- p-Toluidine, N-allyl-
- 4-Methoxy-benzoesaeure-allylamid
- 4-methoxy-benzoic acid allylamide
- 4-methyl-N-(prop-2-enyl)benzenamine
- AC1L843T
- ARONIS25721
- CTK2F8821
- N-(2-propenyl)-p-toluidine
- N-allyl-4-methoxybenzamide
- N-allyl-4-methylaniline
- N-allyl-4-methylbenzenamine
- N-Allyl-p-toluidin
- N-allyl-p-toluidine
- NSC404057
- STL289972
- 4-METHYL-N-(PROP-2-EN-1-YL)ANILINE
- NCI60_004571
- BENZENAMINE, 4-METHYL-N-2-PROPEN-1-YL-
- 4-methyl-N-prop-2-enylaniline
- 8QF4GKT6M2
- ALLYL(4-TOLYL)AMINE
- NSC60288
- NSC-60288
- DTXSID90934547
- 2-(4-FLUOROPHENYL)PYRIDIN-5-ACETONITRILE
- AKOS004123548
- 15258-46-5
- SCHEMBL170694
- 4-METHYL-N-2-PROPEN-1-YLBENZENAMINE
- CHEMBL1989250
-
- Inchi: 1S/C10H13N/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
- InChI Key: XXLHUDMGBJKFMJ-UHFFFAOYSA-N
- SMILES: N(CC=C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 147.10489
- Monoisotopic Mass: 147.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.96
- Boiling Point: 235.7°Cat760mmHg
- Flash Point: 96°C
- Refractive Index: 1.561
- PSA: 12.03
- LogP: 2.66590
Benzenamine,4-methyl-N-2-propen-1-yl- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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